1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Similar compounds such as 4-oxo-1,4-dihydroquinoline carboxylic acid have been identified as inhibitors of hiv-1 integrase strand transfer .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, leading to inhibition of certain biological processes .
Result of Action
If it acts similarly to related compounds, it may inhibit certain biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Another method involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus pentachloride.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid
- 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
Uniqueness
1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,6,8-trimethyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)11-9(5-7)12(15)10(13(16)17)6-14(11)3/h4-6H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFWFBGIIMPBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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